An In-depth Technical Guide to the Chemical Properties and Inferred Reactivity of 3-amino-N-(3-methoxyphenyl)benzamide
An In-depth Technical Guide to the Chemical Properties and Inferred Reactivity of 3-amino-N-(3-methoxyphenyl)benzamide
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-amino-N-(3-methoxyphenyl)benzamide (CAS No. 22240-96-6). Due to the limited availability of experimentally derived data for this specific isomer, this document leverages expert analysis of its structural features and comparative data from closely related isomers to present a holistic and scientifically grounded perspective. The guide covers core physicochemical properties, hypothesized synthetic routes, expected spectroscopic characteristics, and potential applications in drug discovery, offering valuable insights for researchers working with substituted benzamides.
Introduction: The Benzamide Scaffold in Modern Research
The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to form stable amide bonds and participate in hydrogen bonding interactions makes it a privileged scaffold for designing molecules that can effectively interact with biological targets. The compound of interest, 3-amino-N-(3-methoxyphenyl)benzamide, belongs to a class of substituted benzamides that are of significant interest in the development of novel therapeutics, particularly in oncology and neuropharmacology.
The specific arrangement of the amino and methoxy substituents on the two phenyl rings of 3-amino-N-(3-methoxyphenyl)benzamide suggests a molecule with distinct electronic and conformational properties. These, in turn, are expected to influence its reactivity, solubility, and biological activity. This guide will dissect these properties, providing a robust foundation for its use in research and development.
Core Chemical and Physical Properties
Direct experimental data for 3-amino-N-(3-methoxyphenyl)benzamide is not extensively available in peer-reviewed literature. However, its fundamental properties can be reliably calculated and are provided by chemical suppliers.
| Property | Value | Source |
| CAS Number | 22240-96-6 | [1][2] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| IUPAC Name | 3-amino-N-(3-methoxyphenyl)benzamide | |
| SMILES | O=C(NC1=CC=CC(OC)=C1)C1=CC(N)=CC=C1 | [2] |
For context, the properties of a closely related isomer, N-(3-Amino-4-methoxyphenyl)-benzamide, have been computed and are available in public databases.
| Property (Isomer: N-(3-Amino-4-methoxyphenyl)-benzamide) | Value | Source |
| Molecular Weight | 242.27 g/mol | [3] |
| XLogP3 | 2.5 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 242.105527694 Da | [3] |
These computed values for a related isomer suggest that 3-amino-N-(3-methoxyphenyl)benzamide is a moderately lipophilic molecule with the capacity for multiple hydrogen bonding interactions, which are key determinants of its pharmacokinetic and pharmacodynamic properties.
Synthesis and Characterization: A Proposed Pathway
A plausible and efficient synthesis of 3-amino-N-(3-methoxyphenyl)benzamide would involve the formation of an amide bond between 3-aminobenzoic acid and 3-methoxyaniline. A common and effective method for this transformation is through the use of a coupling agent.
Proposed Synthetic Protocol
A standard laboratory-scale synthesis can be proposed based on established amide coupling methodologies.
Reaction: 3-nitrobenzoyl chloride reacts with 3-methoxyaniline, followed by the reduction of the nitro group.
Step 1: Amide Bond Formation
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Dissolve 3-methoxyaniline in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
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Add a base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.
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Cool the mixture in an ice bath.
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Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent.
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Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically washed with dilute acid, dilute base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield N-(3-methoxyphenyl)-3-nitrobenzamide.
Step 2: Reduction of the Nitro Group
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Dissolve the N-(3-methoxyphenyl)-3-nitrobenzamide intermediate in a solvent such as ethanol or ethyl acetate.
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Add a catalyst, commonly palladium on carbon (Pd/C).
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Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a hydrogen transfer reagent like ammonium formate.
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The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).
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The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the final product, 3-amino-N-(3-methoxyphenyl)benzamide.
This two-step process is a reliable method for producing a wide range of substituted benzamides.
Caption: Proposed two-step synthesis of 3-amino-N-(3-methoxyphenyl)benzamide.
Spectroscopic Characterization (Inferred)
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two substituted benzene rings. Key expected signals include:
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A singlet for the methoxy group (OCH₃) protons around 3.8 ppm.
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A broad singlet for the amino group (NH₂) protons.
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A singlet for the amide proton (NH), likely in the downfield region (around 8-10 ppm).
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A series of multiplets in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on the two benzene rings.
¹³C NMR: The carbon NMR would show distinct signals for each of the 14 carbons. Notable resonances would include:
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The carbonyl carbon of the amide group, expected around 165-170 ppm.
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The methoxy carbon at approximately 55 ppm.
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A series of signals in the aromatic region (100-160 ppm).
IR Spectroscopy: The infrared spectrum would be characterized by:
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N-H stretching vibrations from the primary amine and the secondary amide, typically appearing as one or two bands in the 3200-3500 cm⁻¹ region.
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A strong C=O stretching band for the amide carbonyl group, expected around 1640-1680 cm⁻¹.
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C-N stretching vibrations around 1200-1350 cm⁻¹.
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C-O stretching of the methoxy group.
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Aromatic C-H and C=C stretching and bending vibrations.
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 242.27. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the methoxy group.
Potential Applications and Biological Relevance
Derivatives of benzamide are known to exhibit a wide range of biological activities. The structural motifs present in 3-amino-N-(3-methoxyphenyl)benzamide suggest several avenues for investigation in drug discovery.
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Kinase Inhibition: Many substituted benzamides are known to be kinase inhibitors. For example, a series of 3-substituted benzamide derivatives have been designed as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia[4]. The specific substitution pattern of 3-amino-N-(3-methoxyphenyl)benzamide could be explored for its potential to inhibit various protein kinases involved in cancer cell signaling.
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Anticancer Activity: The trimethoxyphenyl moiety, structurally related to the methoxyphenyl group, is a feature of some compounds with cytotoxic activity against cancer cell lines[5]. The presence of the methoxy group in the target molecule makes it a candidate for anticancer screening.
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Antimicrobial Properties: Benzamide derivatives have also been investigated for their antimicrobial activity. Novel benzamides have shown promise as antibacterial and antifungal agents[6][7].
The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing amide linkage creates a unique electronic profile that could be conducive to binding with various biological macromolecules.
Caption: Potential research applications for 3-amino-N-(3-methoxyphenyl)benzamide.
Conclusion and Future Directions
3-amino-N-(3-methoxyphenyl)benzamide is a molecule with significant potential for application in chemical and biological research. While detailed experimental characterization is currently lacking in public scientific literature, its properties can be reasonably inferred from its structure and comparison with related isomers. This guide provides a foundational understanding of this compound, from its basic properties and likely synthesis to its potential biological relevance.
Future research should focus on the definitive synthesis and full spectroscopic characterization of 3-amino-N-(3-methoxyphenyl)benzamide. Subsequent screening for biological activity, particularly in the areas of kinase inhibition and anticancer effects, would be a logical next step to unlock the full potential of this promising benzamide derivative.
References
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PubChem. N-(3-Amino-4-methoxyphenyl)-benzamide. [Link]
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Royal Society of Chemistry. Supporting Information. [Link]
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MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]
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PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
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National Institutes of Health. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]
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American Chemical Society. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. [Link]
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International Journal of Pharmaceutical Research & Allied Sciences. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]
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ResearchGate. (PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. [Link]
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ResearchGate. (PDF) Synthesis and Biological Evaluation of Tryptamine Based Benzamide Derivatives. [Link]
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